molecular formula C10H11NO3 B8498064 N-Methyl-2-carboxybenzeneacetamide

N-Methyl-2-carboxybenzeneacetamide

Cat. No. B8498064
M. Wt: 193.20 g/mol
InChI Key: ODAWACPEFYJBFZ-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To 20 ml of 2.0 M methylamine in THF is added 1.62 g (10 mmol) of isochroman-1,3-dione at 0° C. The mixture is stirred at 25° C. for 45 m and concentrated to dryness. The residue is stirred in 40 ml of 0.3 N HCl. The white solid is filtered off, washed with water, and dried to give 1.74 g (90%); 1H NMR (DMSO-d6) δ 7.80 (s, 1H), 7.81 (s, 1H), 7.40 (m, 3H), 3.83 (s, 2H), 2.57 (s, 3H); MS (ES−) m/z 192.1 (M−H)−1: Analysis for C10H11NO3: Calcd: C, 62.17; H, 5.74; N, 7.25. Found: C, 62.16; H, 5.81; N, 7.24
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[C:3]1(=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5](=[O:13])[O:4]1>C1COCC1>[CH3:1][NH:2][C:5](=[O:13])[CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[C:3]([OH:4])=[O:14]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN
Name
Quantity
1.62 g
Type
reactant
Smiles
C1(OC(CC2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° C. for 45 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
STIRRING
Type
STIRRING
Details
The residue is stirred in 40 ml of 0.3 N HCl
FILTRATION
Type
FILTRATION
Details
The white solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 1.74 g (90%)

Outcomes

Product
Name
Type
Smiles
CNC(CC1=C(C=CC=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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